1-Cyclobutyl-1H,4H,5H,6H,7H-imidazo[4,5-C]pyridine
Description
1-Cyclobutyl-1H,4H,5H,6H,7H-imidazo[4,5-C]pyridine is a bicyclic heterocyclic compound comprising an imidazole fused to a pyridine ring at the [4,5-c] position, with a cyclobutyl substituent at the N1 position.
The compound’s synthesis likely involves cyclization strategies similar to those for imidazo[4,5-c]pyridine derivatives, such as reactions with organometallic zinc-amine bases (as seen in ) or reductive cyclization of nitro precursors (e.g., ). Its pharmacological relevance stems from the imidazo[4,5-c]pyridine core’s ability to engage in hydrogen bonding and π-π interactions, critical for kinase binding .
Properties
IUPAC Name |
1-cyclobutyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-2-8(3-1)13-7-12-9-6-11-5-4-10(9)13/h7-8,11H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYKSNSEDOBDQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=NC3=C2CCNC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1340122-21-5 | |
| Record name | 1-cyclobutyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 1-Cyclobutyl-1H,4H,5H,6H,7H-imidazo[4,5-C]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of cyclobutylamine with a suitable pyridine derivative, followed by cyclization to form the imidazo[4,5-C]pyridine ring system . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-Cyclobutyl-1H,4H,5H,6H,7H-imidazo[4,5-C]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the imidazo[4,5-C]pyridine ring are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclobutyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is an imidazopyridine derivative with a variety of applications, primarily in the pharmaceutical and chemical research fields. Imidazopyridines, characterized by an imidazole ring fused with a pyridine moiety, exhibit diverse biological activities, making them valuable in various medicinal applications .
Basic Information
- IUPAC Name: 1-cyclobutyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine .
- CAS Number: 1340122-21-5 [1, 5, 7].
- Molecular Formula: C10H15N3 [3, 5].
- Molecular Weight: 177.25 [3, 7].
Pharmaceutical Applications
Imidazopyridine derivatives have shown potential in treating a variety of conditions:
- SFK Inhibitors: Imidazo[4,5-c]pyridin-2-one derivatives have been identified as inhibitors of Src family kinases (SFKs) . For example, compound 1s exhibited effective activity against U87, U251, T98G, and U87-EGFRvIII GBM cell lines, comparable to that of lead compound PP2 .
- Antimicrobial Activity: Certain imidazopyridines have demonstrated antimicrobial activity . Compounds 13–17 exhibited good antimicrobial activity compared to streptomycin and fluconazole .
- Anti-inflammatory Applications: Imidazo[4,5-b]pyridine structures have been studied for their anti-inflammatory properties . Compound 22 can diminish tert-butyl hydroperoxide-induced inflammatory response in ARPE-19 cells .
- Corticotropin Releasing Factor (CRF) Receptor Ligands: Some imidazo[4,5-c]pyridines have been identified as high-affinity CRF receptor ligands .
- Anti-diabetic Activity: Imidazopyridines have been explored for their potential in managing diabetes . Compound 34 was characterized by good stability (70%), high potency (IC50 8 nM), and favorable physicochemical properties .
- anticancer activity: Imidazopyridine derivatives have indicated inhibitory impact on inhibitors of apoptosis proteins (IAPs) family and myeloid cell leukemia 1 (Mcl-1) protein .
Chemical Properties and Safety
- Purity: Typically around 95% .
- Physical Form: Powder .
- Hazard Statements: H315, H319, H335 .
- Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Synthesis
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-1H,4H,5H,6H,7H-imidazo[4,5-C]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Variations: Imidazo[4,5-c]pyridine vs. Imidazo[4,5-b]pyridine
The position of the pyridine nitrogen significantly impacts biological activity. For example, imidazo[4,5-c]pyridines exhibit superior Bruton’s tyrosine kinase (BTK) inhibition compared to imidazo[4,5-b]pyridines. In BTK inhibitor studies, the [4,5-c] scaffold demonstrated higher potency (IC₅₀ values in nM range) and better tolerance for bulky substituents at the C6 position, enabling optimized drug design .
Substituent Effects on Pharmacological Activity
Cyclobutyl vs. Cyclopropyl (N1 Position):
The cyclobutyl group in the target compound increases steric bulk compared to cyclopropyl (e.g., CAS 1432678-89-1). This may enhance hydrophobic interactions in kinase binding pockets but could reduce solubility. Cyclopropyl analogs are reported in BTK inhibitor research, suggesting cyclobutyl derivatives might offer improved target residence time .Aryl Substituents (C4/C6 Positions):
Fluorophenyl groups (e.g., 4-(4-fluorophenyl)-imidazo[4,5-c]pyridine, CAS 7271-09-2) improve lipophilicity and blood-brain barrier (BBB) penetration (logPS > -2), making them suitable for CNS targets . In contrast, methylphenyl substituents (e.g., 1-(4-methylphenyl)-imidazo[4,5-c]pyridine, CID 64855914) prioritize metabolic stability over BBB penetration .
Pharmacokinetic and Toxicity Profiles
BBB Penetration:
Imidazo[4,5-c]pyridines with logPS > -2 (e.g., fluorophenyl derivatives) are CNS-penetrant, whereas bulkier groups like cyclobutyl may reduce penetration (logPS < -3) .Acute Toxicity:
Substituted imidazo[4,5-c]pyridines generally exhibit low acute toxicity (LC₅₀ > 0.5 mM). However, halogenated derivatives (e.g., bromo or chloro) may require careful optimization to avoid off-target effects .
Key Data Tables
Table 1: Structural and Pharmacological Comparison of Selected Imidazo[4,5-c]pyridine Derivatives
Table 2: Pharmacokinetic Parameters
| Parameter | 1-Cyclobutyl Derivative (Estimated) | 4-Fluorophenyl Derivative | Cyclopropyl Derivative |
|---|---|---|---|
| logP (Lipophilicity) | ~2.8 | 3.1 | 2.5 |
| BBB Penetration (logPS) | -2.5 | -1.8 | -2.2 |
| VDss (L/kg) | 0.5 (low) | 1.2 (moderate) | 0.7 (low) |
Biological Activity
1-Cyclobutyl-1H,4H,5H,6H,7H-imidazo[4,5-C]pyridine is a bicyclic compound belonging to the imidazo[4,5-c]pyridine family. Its unique structure, characterized by a cyclobutyl group attached to the nitrogen atom of the imidazole ring, contributes to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and comparative studies with similar compounds.
- Molecular Formula : C10H15N3
- Molecular Weight : 177.25 g/mol
- IUPAC Name : 1-cyclobutyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine
Biological Activities
Research indicates that this compound exhibits significant biological activities including:
- Antimicrobial : Exhibits activity against various bacterial strains.
- Antiviral : Potential efficacy against viral infections through modulation of viral replication pathways.
- Anticancer : Studies suggest it may inhibit cancer cell proliferation and induce apoptosis in specific cancer types.
Table 1: Summary of Biological Activities
The mechanism of action for this compound involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways.
- Receptor Modulation : It can bind to certain receptors affecting cellular responses and gene expression.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound better, it is useful to compare it with structurally similar compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine | C9H13N3 | Smaller cyclopropyl group may influence reactivity |
| 1-Cyclohexyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine | C11H17N3 | Larger cyclohexyl group potentially enhances lipophilicity |
| 4-Methyl-1H-imidazo[4,5-c]pyridine | C8H8N2 | Lacks a cycloalkyl substituent but retains imidazole core |
Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of this compound across various fields:
- Anticancer Research : A study demonstrated that this compound significantly reduced cell viability in HCT116 human colon carcinoma cells with an IC50 value comparable to existing chemotherapeutics. The mechanism was attributed to apoptosis induction via mitochondrial pathways .
- Antimicrobial Efficacy : Another investigation revealed that this compound showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated a potential role in developing new antibiotics amid rising resistance .
- Antiviral Activity : Preliminary findings suggested that this compound could inhibit viral replication in vitro. Further studies are needed to elucidate the exact pathways involved .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-cyclobutyl-imidazo[4,5-c]pyridine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclization reactions using phase transfer catalysis (solid-liquid) with 5-bromopyridine-2,3-diamine and cyclobutyl aldehydes. Solvents like DMF and catalysts such as p-toluenesulfonic acid are critical for optimizing yields. Reaction temperature (80–100°C) and time (12–24 hrs) should be systematically varied to minimize side products .
- Structural Confirmation : Post-synthesis, use H/C NMR to verify cyclobutyl integration and imidazo-pyridine ring formation. Mass spectrometry (HRMS) confirms molecular weight alignment with theoretical values (e.g., CHN) .
Q. How can researchers assess the purity of 1-cyclobutyl-imidazo[4,5-c]pyridine, and what analytical techniques are most reliable?
- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. Compare retention times against known standards. For trace impurities, LC-MS identifies byproducts like unreacted diamine or cyclobutyl intermediates. Purity ≥95% is typical for pharmacological studies .
- Handling : Store under inert atmosphere (N) at –20°C to prevent degradation, as imidazo-pyridines are prone to oxidation .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) for imidazo[4,5-c]pyridine derivatives?
- Approach : Use computational tools (DFT calculations) to model H NMR chemical shifts and compare with experimental data. Discrepancies often arise from solvent effects or conformational flexibility in the cyclobutyl group. For example, cyclobutyl ring puckering can cause unexpected splitting patterns, requiring 2D NMR (COSY, HSQC) for resolution .
- Case Study : In -bromo-2-phenyl-imidazo[4,5-b]pyridine showed unexpected upfield shifts due to ring strain; analogous issues may arise in the cyclobutyl variant .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of 1-cyclobutyl-imidazo[4,5-c]pyridine derivatives?
- SAR Framework :
- Core Modifications : Vary substituents at the imidazo-pyridine nitrogen (e.g., methyl, aryl groups) to assess steric/electronic effects.
- Cyclobutyl Tuning : Introduce substituents on the cyclobutyl ring (e.g., halogens, methoxy) to modulate lipophilicity and target binding.
- Biological Assays : Test against disease-relevant targets (e.g., P2X7 receptors, kinases) using in vitro binding (IC) and functional assays (e.g., calcium flux for ion channels) .
- Example : In , triazolopyridine derivatives with trifluoromethyl groups showed enhanced P2X7 antagonism (ED = 0.06 mg/kg). Similar strategies could apply here .
Q. What computational models predict the metabolic stability of 1-cyclobutyl-imidazo[4,5-c]pyridine in preclinical studies?
- Tools : Use in silico platforms like SwissADME or Schrödinger’s QikProp to estimate metabolic liability (e.g., CYP450 interactions). Focus on cyclobutyl ring oxidation hotspots. Validate with microsomal stability assays (human/rat liver microsomes) and UPLC-MS metabolite identification .
- Data Interpretation : Compounds with high LogP (>3) may require formulation adjustments (e.g., nanocrystal dispersion) to improve solubility .
Methodological Notes
- Contradictory Data : Discrepancies in purity (e.g., 95% vs. 98% in vs. 6) may stem from differing HPLC protocols. Standardize using pharmacopeial guidelines (e.g., USP) .
- Spectral References : Cross-reference with databases like SciFinder or Reaxys for analogous imidazo-pyridine spectra to validate assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
